4-[2-(Benzyloxy)ethyl]piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-[2-(Benzyloxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-(benzyloxy)ethyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
4-[2-(Benzyloxy)ethyl]piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Benzyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[2-(Benzyloxy)ethyl]piperidine hydrochloride can be compared to other similar compounds, such as:
4-(2-Hydroxyethyl)piperidine hydrochloride: This compound has a hydroxyl group instead of a benzyloxy group, leading to different chemical properties and reactivity.
4-(2-Methoxyethyl)piperidine hydrochloride: The presence of a methoxy group instead of a benzyloxy group results in variations in its chemical behavior and applications.
4-(2-Aminoethyl)piperidine hydrochloride:
The uniqueness of this compound lies in its specific benzyloxy group, which imparts distinct chemical properties and makes it suitable for particular research applications .
Properties
IUPAC Name |
4-(2-phenylmethoxyethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13;/h1-5,13,15H,6-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYSTHNVAFVVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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